2-(Chloromethyl)-4-methoxy-5-methyl-1,3-thiazole
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Overview
Description
2-(Chloromethyl)-4-methoxy-5-methyl-1,3-thiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methoxy-5-methyl-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with chloromethylating agents. One common method includes the use of chloromethyl methyl ether (CMME) as the chloromethylating agent. The reaction is carried out under acidic conditions, often with a Lewis acid catalyst such as zinc chloride (ZnCl2) to facilitate the chloromethylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chloromethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also a consideration to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-methoxy-5-methyl-1,3-thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, or alkoxy derivatives.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include dihydrothiazole derivatives.
Scientific Research Applications
2-(Chloromethyl)-4-methoxy-5-methyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-methoxy-5-methyl-1,3-thiazole involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This modification can lead to changes in the function and activity of these biomolecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-4-methoxy-5-methyl-1,3-oxazole
- 2-(Chloromethyl)-4-methoxy-5-methyl-1,3-imidazole
- 2-(Chloromethyl)-4-methoxy-5-methyl-1,3-pyrazole
Uniqueness
2-(Chloromethyl)-4-methoxy-5-methyl-1,3-thiazole is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical reactivity and biological activity compared to its oxygen- or nitrogen-containing analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(chloromethyl)-4-methoxy-5-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNOS/c1-4-6(9-2)8-5(3-7)10-4/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWJVPSNWIMKLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CCl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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